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molecular formula C4H6CaO4 B046833 Calcium acetate CAS No. 114460-21-8

Calcium acetate

Cat. No. B046833
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eleven
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Thirteen
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Fifteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a crude product
ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eleven
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Thirteen
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Fifteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a crude product
ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

Inputs

Step One
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eleven
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hemicelluloses
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Thirteen
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Fifteen
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a crude product
ADDITION
Type
ADDITION
Details
containing an aqueous phase
CUSTOM
Type
CUSTOM
Details
The product obtained, preferably as the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
is then distilled
CUSTOM
Type
CUSTOM
Details
to produce a distillate
ADDITION
Type
ADDITION
Details
containing at least one acid
DISTILLATION
Type
DISTILLATION
Details
is then subjected to a further distillation
CUSTOM
Type
CUSTOM
Details
to remove water and volatile organic components

Outcomes

Product
Name
calcium acetate
Type
product
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
calcium formate
Type
product
Smiles
C(=O)[O-].[Ca+2].C(=O)[O-]
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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